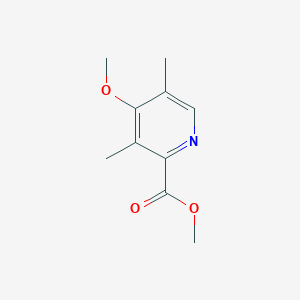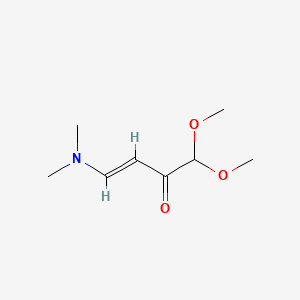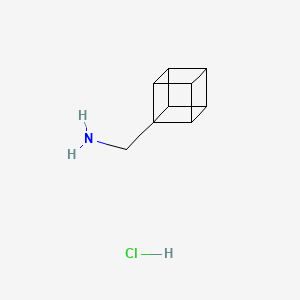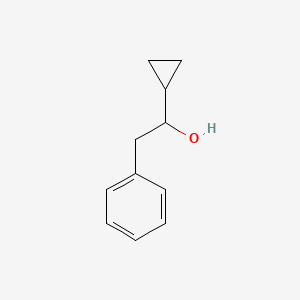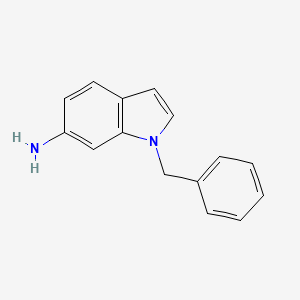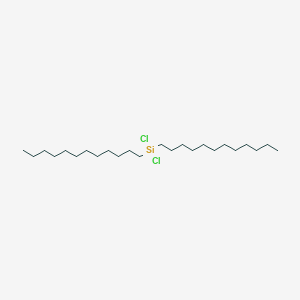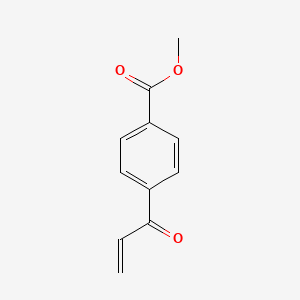
Methyl 4-acryloyl-benzoate
描述
Methyl 4-acryloyl-benzoate is a chemical compound that belongs to the class of acryloyl derivatives of benzoic acid. It is known for its applications in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C11H10O3, and it has a molecular weight of 190.195 g/mol .
作用机制
Target of Action
It is known that similar compounds, such as benzophenone, indole, and benzimidazole moieties, have been important frameworks in the discovery of innovative drugs . These compounds have shown antimicrobial activity, suggesting that they may target key functional proteins in bacterial cell division .
Mode of Action
It is known that similar compounds exert their effects through various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
It is known that similar compounds, such as methyl benzoate, are involved in the biosynthesis of floral scent in plants . The enzymes HcBSMT1 and HcBSMT2 have been shown to catalyze the methylation of benzoic acid and salicylic acid to form methyl benzoate and methyl salicylate, respectively .
Pharmacokinetics
Studies on similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have shown that these compounds exhibit fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . MDHB was also found to rapidly distribute to each tissue without long-term accumulation .
Result of Action
It is known that similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria .
Action Environment
The action of Methyl 4-acryloyl-benzoate may be influenced by various environmental factors. For instance, similar compounds, such as methyl benzoate, have been found to be effective pesticides against a range of different agricultural, stored product, and urban insect pests . Therefore, the action, efficacy, and stability of this compound may vary depending on the specific environmental conditions.
生化分析
Biochemical Properties
Methyl 4-acryloyl-benzoate plays a significant role in biochemical reactions, particularly in the context of polymerization and enzymatic interactions. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of benzoic acid derivatives. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the enzyme’s conformation and activity, thereby affecting the overall biochemical pathway .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes. These effects can result in changes in cell function, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of benzoic acid derivatives. It interacts with enzymes such as benzoate hydroxylase and benzoate-CoA ligase, which are involved in the catabolism of benzoic acid. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the activity of cofactors such as NADH and FAD, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-acryloyl-benzoate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for efficient and scalable production. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve high yields and minimize side products .
化学反应分析
Types of Reactions
Methyl 4-acryloyl-benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acryloyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 4-acryloyl-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing into its use in developing new pharmaceuticals, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including high-performance plastics and resins.
相似化合物的比较
Methyl 4-acryloyl-benzoate can be compared with other similar compounds such as:
Methyl methacrylate: Both compounds are used in polymer synthesis, but this compound has a higher molecular weight and different reactivity due to the presence of the benzoate group.
Ethyl acrylate: While both are acrylate esters, this compound has a more complex structure, leading to different physical and chemical properties.
Acrylic acid: Unlike this compound, acrylic acid is a simpler molecule and is often used as a precursor in the synthesis of acrylate esters.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
属性
IUPAC Name |
methyl 4-prop-2-enoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDNYRRLOHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
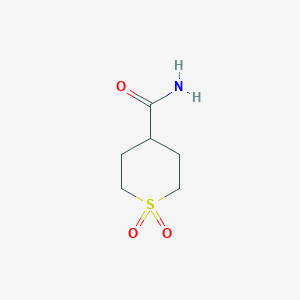
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)
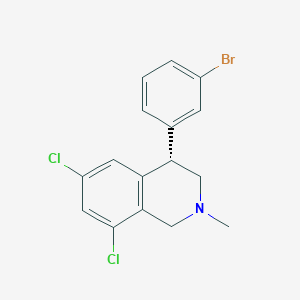
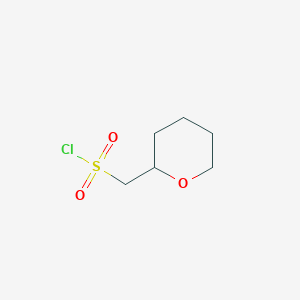
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
